GED Exhibits 4-Fold Selectivity for iNOS Over ecNOS at the Enzyme Level, Distinct from the Selectivity Profiles of Aminoguanidine and 1400W
On purified NOS isoforms, GED displays Ki values of 4.3 µM (iNOS), 18 µM (ecNOS), and 25 µM (bNOS), yielding a 4.2-fold selectivity for iNOS over ecNOS [1]. This contrasts with the iNOS selectivity profiles of clinically studied comparators: aminoguanidine shows 11-fold iNOS-over-eNOS selectivity (IC50 31 µM for iNOS), while 1400W achieves >4,000-fold selectivity (IC50 0.23 µM for iNOS) but through an irreversible, slow tight-binding mechanism rather than the competitive, reversible inhibition displayed by GED [2]. The moderate selectivity index of GED positions it as a tool compound for studying iNOS-dependent processes where complete isoform ablation is not desired.
| Evidence Dimension | iNOS enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | GED: Ki(iNOS) = 4.3 µM; Ki(ecNOS) = 18 µM; Ki(bNOS) = 25 µM; Selectivity iNOS/ecNOS = 4.2-fold |
| Comparator Or Baseline | Aminoguanidine: IC50(iNOS) = 31 µM; iNOS/eNOS selectivity = 11-fold. 1400W: IC50(iNOS) = 0.23 µM; iNOS/eNOS selectivity > 4,000-fold (irreversible). |
| Quantified Difference | GED's iNOS selectivity (4.2-fold) is lower than aminoguanidine (11-fold) and markedly lower than 1400W (>4,000-fold). GED's iNOS potency (Ki 4.3 µM) is approximately 7-fold weaker than 1400W (IC50 0.23 µM) but approximately 7-fold stronger than aminoguanidine (IC50 31 µM). |
| Conditions | Purified enzyme assays; Ki values from Szabó et al. (1996); IC50 and selectivity values from Hesslinger et al. (2009, Table 2). Note: Ki and IC50 derived from different assay conditions and enzyme sources; direct numerical equivalence should not be assumed. |
Why This Matters
Researchers requiring a reversible, moderately selective iNOS inhibitor with concominant peroxynitrite scavenging activity—rather than an irreversible, ultra-selective agent—have a scientifically justified basis for selecting GED.
- [1] Szabó C, Bryk R, Zingarelli B, Southan GJ, Salzman AL, Vromen A, et al. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. Br J Pharmacol. 1996;118(7):1659-68. View Source
- [2] Hesslinger C, Strub A, Boer R, Ulrich WR, Lehner MD, Braun C, et al. Table 2: Compound selectivity for iNOS versus eNOS and nNOS. In: Inhibition of inducible nitric oxide synthase: a novel therapeutic strategy for inflammatory diseases. Pharmaceuticals. 2009;2(3):77-93. (PMC2765327). View Source
